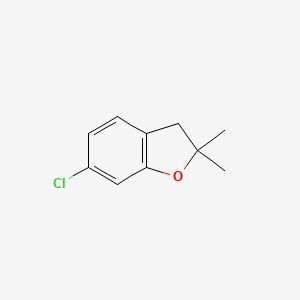

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran

Descripción general

Descripción

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd position of the dihydrobenzofuran ring.

Métodos De Preparación

The synthesis of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-3-chloropropionic acid with phenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired dihydrobenzofuran ring .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. These methods often require rigorous control of temperature, pressure, and reaction time to ensure consistent product quality .

Análisis De Reacciones Químicas

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-2,2-dimethylbenzofuran-3-one, while reduction may produce this compound-3-ol .

Aplicaciones Científicas De Investigación

Biological Applications

Potential Bioactive Molecule:

The structural features of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran make it a candidate for studying biological interactions and developing bioactive molecules. Its ability to interact with specific enzymes and receptors allows for modulation of physiological processes such as inflammation and microbial resistance.

Antimicrobial Activity:

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been noted for its moderate antimicrobial activity against various pathogens . Comparative studies show that while it has lower activity than some related compounds, it still holds potential for development into new antimicrobial agents.

Anti-inflammatory Properties:

This compound has shown promise in medicinal chemistry for its anti-inflammatory effects. It may interact with molecular targets involved in inflammatory pathways, making it a candidate for further exploration in therapeutic applications .

Industrial Applications

Specialty Chemicals Development:

Due to its diverse biological activities, this compound can be utilized in the synthesis of specialty chemicals and advanced materials with unique properties. Its structural characteristics enable further derivatization to enhance its utility in industrial applications .

Synthesis Techniques:

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. A notable method includes the reaction of 2,2-dimethyl-3-chloropropionic acid with phenol in the presence of a dehydrating agent like polyphosphoric acid. This method highlights the compound's relevance in organic synthesis and material science.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Diuretic Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran | High | Moderate | Low |

| 2,3-Dihydrobenzofuran | Low | Low | Moderate |

This table illustrates how the unique chlorine substitution affects the biological activities of these compounds.

Mecanismo De Acción

The mechanism of action of 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use .

Comparación Con Compuestos Similares

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives, such as:

2,3-Dihydrobenzofuran: Lacks the chlorine and methyl substitutions, resulting in different chemical and biological properties.

6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

2,2-Dimethyl-2,3-dihydrobenzofuran:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features, including a chlorine atom at the 6th position and two methyl groups at the 2nd position. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its interactions with various molecular targets.

The compound's chemical formula is , and it possesses distinct properties due to its heterocyclic structure. The presence of the chlorine atom and methyl groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-2,2-dimethyl-3H-1-benzofuran |

| Molecular Weight | 184.65 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of physiological processes such as inflammation and microbial resistance.

- Enzyme Interaction : The compound may inhibit or activate various enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi.

- Case Study : A study demonstrated that related benzofuran compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory potential.

- Research Findings : In vitro assays have shown that benzofuran derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells . This suggests a mechanism through which these compounds could be beneficial in inflammatory diseases.

Diuretic Activity

Some derivatives of benzofuran have been studied for their diuretic effects, which can be crucial in managing conditions like hypertension.

- Example : The diuretic activity of related compounds has been noted in various studies, where they promote sodium excretion without significant potassium loss . This property is essential for developing safe diuretic medications.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Diuretic Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran | High | Moderate | Low |

| 2,3-Dihydrobenzofuran | Low | Low | Moderate |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Its structural characteristics make it a candidate for further derivatization to enhance its biological properties.

Industrial Applications

Due to its diverse biological activities, this compound has potential applications in:

Propiedades

IUPAC Name |

6-chloro-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJGRNSQWJYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537230 | |

| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96126-97-5 | |

| Record name | 6-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.